Allantoxanamide

Beschreibung

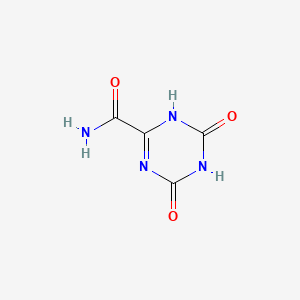

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dioxo-1H-1,3,5-triazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-1(9)2-6-3(10)8-4(11)7-2/h(H2,5,9)(H2,6,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXJVORILFDIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219512 | |

| Record name | Allantoxanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69391-08-8 | |

| Record name | Allantoxanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069391088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allantoxanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allantoxanamide: A Review of Publicly Available Scientific Information

Introduction

Allantoxanamide is a chemical entity for which there is currently no available information in the public scientific literature regarding its mechanism of action, biological activity, or associated experimental data. Extensive searches of prominent scientific databases and public repositories have not yielded any peer-reviewed articles, patents, or technical reports detailing its synthesis, biological targets, or pharmacological effects.

Mechanism of Action

Due to the absence of published research, the mechanism of action of this compound remains unknown. It is not possible to describe the signaling pathways it may modulate, its molecular targets, or its cellular effects.

Quantitative Data

There is no publicly available quantitative data, such as IC50 values, binding affinities, or efficacy data from preclinical or clinical studies, for this compound.

Experimental Protocols

As no studies involving this compound have been published, there are no experimental protocols to report.

The scientific community awaits the publication of research on this compound to elucidate its chemical properties, biological activities, and potential therapeutic applications. Without such data, any discussion of its mechanism of action would be purely speculative. Researchers with access to proprietary information on this compound are encouraged to publish their findings to advance the field.

Allantoxanamide as a Uricase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoxanamide is a potent, in vivo inhibitor of the enzyme uricase (urate oxidase).[1] As an analogue of oxonic acid, it belongs to the triazine class of compounds.[1] Its primary application in biomedical research is the induction of hyperuricemia in animal models, particularly in rodents, which, unlike humans, possess a functional uricase enzyme that catabolizes uric acid to the more soluble allantoin. By inhibiting this enzyme, this compound administration leads to a rapid and significant increase in serum uric acid levels, thereby creating a valuable tool for studying the pathophysiology of hyperuricemia and for the preclinical evaluation of novel urate-lowering therapies. This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its use, and a summary of its application in hyperuricemia research.

Uricase and the Purine Catabolism Pathway

Uricase is a key enzyme in the purine degradation pathway in most mammals, catalyzing the oxidation of uric acid to 5-hydroxyisourate, which is then further converted to allantoin. In humans and some higher primates, the gene for uricase has been inactivated by mutation, leading to higher baseline serum uric acid levels and a predisposition to conditions like gout.

The inhibition of uricase by this compound blocks this pathway, leading to an accumulation of uric acid in the bloodstream. This induced hyperuricemia is a critical component of animal models used to study gout, kidney disease, and cardiovascular conditions associated with elevated uric acid levels.

Figure 1: Simplified purine catabolism pathway highlighting the inhibitory action of this compound on uricase.

Quantitative Data on Uricase Inhibition

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound (2,4-Dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxamide) is not explicitly available in the reviewed literature, its synthesis can be inferred from general methods for the preparation of substituted 1,3,5-triazines. One plausible approach involves the cyclization of a guanidine derivative with an appropriate carbonyl compound. For instance, a polymer-bound S-methylthiopseudourea can be reacted with a secondary amine to form a disubstituted guanidine, which can then be cyclized with chlorocarbonylisocyanate to yield the triazinedione core.

It is important to note that this is a generalized scheme, and specific reaction conditions, such as solvents, temperatures, and purification methods, would require optimization for the synthesis of this compound.

In Vivo Hyperuricemia Induction in a Rat Model

This compound is frequently used to induce hyperuricemia in rats. The following protocol is a general guideline based on established methods for using uricase inhibitors in rodent models.

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

This compound

-

Vehicle for suspension (e.g., 0.5% sodium carboxymethylcellulose, distilled water, or normal saline)

-

Oral gavage needles or syringes for intraperitoneal injection

-

Equipment for blood collection and serum separation

-

Uric acid assay kit

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.

-

Group Allocation: Randomly divide the animals into experimental groups (e.g., normal control, hyperuricemia model, and treatment groups).

-

Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the volume to be administered.

-

Induction of Hyperuricemia: Administer this compound to the rats in the hyperuricemia model and treatment groups. A commonly cited dosage for uricase inhibitors like potassium oxonate to induce hyperuricemia is around 250 mg/kg body weight, administered via oral gavage or intraperitoneal injection. The exact dosage and route for this compound should be optimized based on preliminary studies. Administration is typically performed once daily for a period of 7 to 14 consecutive days to establish a stable hyperuricemic state.

-

Sample Collection: On the day following the final administration of this compound, collect blood samples from the retro-orbital sinus or tail vein under light anesthesia.

-

Serum Analysis: Allow the blood to clot at room temperature and then centrifuge at approximately 3000 rpm for 15 minutes to separate the serum. Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.

Expected Outcome:

Rats treated with this compound are expected to exhibit significantly elevated serum uric acid levels compared to the normal control group.

Figure 2: General experimental workflow for inducing hyperuricemia in rats using this compound.

In Vitro Uricase Inhibition Assay (General Protocol)

While a specific protocol for this compound has not been detailed, the following general spectrophotometric method can be adapted to assess the inhibitory activity of compounds against uricase. This assay is based on monitoring the decrease in absorbance at 293 nm, which corresponds to the enzymatic conversion of uric acid.

Materials:

-

Purified uricase enzyme

-

Uric acid solution (substrate)

-

Buffer solution (e.g., borate buffer, pH 8.5)

-

This compound (inhibitor)

-

UV-Vis spectrophotometer

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of uric acid in a suitable buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a working solution of uricase in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvette, add the assay buffer.

-

Add a specific volume of the this compound solution at various concentrations to the test wells. Add the same volume of solvent to the control wells.

-

Add the uricase solution to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the uric acid solution to all wells.

-

-

Kinetic Measurement:

-

Immediately measure the decrease in absorbance at 293 nm over a specific time period (e.g., 5-10 minutes) using a spectrophotometer in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for both the control and inhibitor-treated samples.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both the substrate (uric acid) and the inhibitor (this compound), followed by analysis using Lineweaver-Burk or other kinetic plots.

-

Figure 3: A generalized workflow for an in vitro uricase inhibition assay.

Conclusion

This compound serves as a critical tool in the study of hyperuricemia and related diseases due to its potent in vivo inhibition of uricase. While detailed in vitro kinetic data for this compound is currently lacking in the available literature, its efficacy in creating robust animal models of hyperuricemia is well-documented. The experimental protocols provided in this guide offer a framework for researchers to utilize this compound in their studies. Further research into the specific kinetic parameters and the precise mechanism of uricase inhibition by this compound would be of significant value to the scientific community and could aid in the design of new therapeutic agents for the management of hyperuricemia.

References

Allantoxanamide: An Obscure Uricase Inhibitor with Limited Biochemical Data

Researchers, scientists, and drug development professionals exploring purine metabolism and gout therapeutics may encounter mentions of Allantoxanamide, a compound identified as a potent uricase inhibitor. However, a comprehensive understanding of its biochemical properties is severely hampered by the limited availability of published research. The existing scientific literature, primarily dating back to a single study from 1978, offers a foundational but incomplete picture of this molecule, leaving significant gaps in its mechanism of action, quantitative biochemical data, and associated signaling pathways.

A 1978 study in Life Sciences identified this compound as a powerful inhibitor of uricase in vivo.[1] Uricase is an enzyme that catalyzes the oxidation of uric acid to allantoin, a more soluble compound that is easily excreted. By inhibiting this enzyme, this compound leads to an increase in uric acid levels in the blood.[1] This characteristic positions it as a tool for studying the effects of hyperuricemia in animal models.

Structurally, this compound is classified as a triazine and an analog of oxonic acid.[1] Oxonic acid itself is a known inhibitor of uricase, suggesting a related mechanism of action for this compound, likely involving competitive or non-competitive inhibition at the active site of the uricase enzyme. The MeSH terms associated with the original publication also link this compound to the inhibition of xanthine oxidase, another key enzyme in purine metabolism that produces uric acid.[1] This dual inhibitory action, if confirmed, would make it a compound of interest for modulating uric acid homeostasis.

Gaps in the Scientific Record

Despite its initial promise as a potent enzyme inhibitor, detailed biochemical data and in-depth studies on this compound are conspicuously absent from the scientific literature published since the initial report. This scarcity of information prevents a thorough analysis of its biochemical properties as requested. Specifically, the following key areas remain unelucidated:

-

Quantitative Data: There is no publicly available quantitative data regarding its binding affinity (Kᵢ), IC₅₀ values against uricase and xanthine oxidase, or pharmacokinetic and pharmacodynamic parameters. Without this information, a comparative analysis with other uricase inhibitors is impossible.

-

Experimental Protocols: Detailed experimental methodologies for synthesizing this compound, performing enzyme inhibition assays, or conducting in vivo studies have not been published. This lack of standardized protocols hinders the ability of researchers to replicate and build upon the initial findings.

-

Signaling Pathways: The broader impact of this compound on cellular signaling pathways is unknown. While it directly targets enzymes in the purine degradation pathway, its potential off-target effects or its influence on downstream signaling cascades initiated by changes in uric acid levels have not been investigated.

Visualizing the Known and the Unknown

Given the limited data, a detailed signaling pathway diagram involving this compound cannot be constructed. However, we can visualize its direct inhibitory action on the purine degradation pathway.

Figure 1: A simplified diagram illustrating the known inhibitory effect of this compound on uricase and its suggested inhibition of xanthine oxidase within the purine degradation pathway.

References

Allantoxanamide as a Tool for Studying Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Allantoxanamide, a potent pharmacological tool for the investigation of purine metabolism, specifically in the context of hyperuricemia and related pathologies. This document details its mechanism of action, presents quantitative data from in vivo studies, and provides comprehensive experimental protocols and workflow visualizations.

Introduction to Purine Metabolism and Uricase

Purine metabolism encompasses the synthesis and degradation of purine nucleotides, which are essential for numerous cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction.[1][2] The final step in the degradation pathway of purines in most mammals is the conversion of uric acid to allantoin, a reaction catalyzed by the enzyme uricase (urate oxidase).[3][4] Humans and some higher primates lack a functional uricase enzyme due to an evolutionary mutation, which results in higher physiological levels of uric acid.[3] An overproduction of uric acid or a decrease in its excretion can lead to hyperuricemia, a metabolic condition that is a precursor to diseases such as gout and can be associated with kidney disease and cardiovascular problems.

The study of hyperuricemia in animal models that naturally express uricase necessitates the use of a uricase inhibitor to mimic the human condition. This compound serves as a potent and specific inhibitor for this purpose.

This compound: Mechanism of Action

This compound is a potent in vivo inhibitor of the uricase enzyme. By blocking the action of uricase, this compound prevents the breakdown of uric acid into the more soluble and easily excreted allantoin. This leads to an accumulation of uric acid in the bloodstream and tissues, effectively inducing a state of hyperuricemia in animal models. This makes this compound an invaluable tool for creating robust models to study the pathophysiology of hyperuricemia and for the preclinical evaluation of urate-lowering therapies.

Purine Degradation Pathway and this compound's Point of Inhibition

The terminal steps of purine catabolism are illustrated in the diagram below. This compound exerts its effect by specifically inhibiting uricase.

Quantitative Data from In Vivo Studies

The administration of this compound to rats has been shown to effectively induce hyperuricemia and associated renal stress. The table below summarizes key quantitative findings from a study where this compound was used to create an acute model of hyperuricemia.

| Treatment Group | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) |

| Control | 1.9 ± 0.1 | 0.4 ± 0.1 |

| This compound | 3.3 ± 1.4 | 1.9 ± 1.2 |

| Data from a study on rats with this compound-induced hyperuricemia. |

These data demonstrate a significant increase in serum uric acid following this compound treatment, confirming its efficacy in vivo. The concurrent rise in serum creatinine suggests potential acute kidney injury, a common consequence of severe hyperuricemia.

Experimental Protocols

This protocol outlines a general procedure for using this compound to induce hyperuricemia in rats or mice.

Materials:

-

This compound

-

Vehicle for dissolution/suspension (e.g., 0.5% carboxymethylcellulose)

-

Rodent model (e.g., Wistar rats or C57BL/6 mice)

-

Metabolic cages for urine collection

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Analytical equipment for measuring uric acid and creatinine (e.g., spectrophotometer, HPLC)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Baseline Measurements: Place animals in metabolic cages for 24 hours to collect baseline urine. Collect a baseline blood sample to determine initial uric acid and creatinine levels.

-

Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Administration: Administer this compound to the experimental group via the desired route (e.g., intraperitoneal injection or oral gavage). The control group should receive an equivalent volume of the vehicle.

-

Monitoring and Sample Collection:

-

Return animals to metabolic cages.

-

Monitor animals for any signs of distress.

-

Collect urine over a 24-hour period post-administration.

-

At the end of the study period (e.g., 24 hours), collect a terminal blood sample via cardiac puncture under anesthesia.

-

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma or serum.

-

Measure uric acid and creatinine concentrations in plasma/serum and urine using commercially available kits or established methods like HPLC.

-

-

(Optional) Histopathology: Perfuse and collect kidneys for histological examination. Tissues should be fixed in 10% neutral buffered formalin, processed, and stained (e.g., with Hematoxylin and Eosin) to assess for tubular injury or crystal deposition.

This spectrophotometric assay measures the inhibitory effect of this compound on uricase activity.

Materials:

-

Purified uricase enzyme

-

Uric acid substrate

-

This compound

-

Assay buffer (e.g., 0.1 M Sodium Borate Buffer, pH 8.5)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of uric acid in the assay buffer. Heating may be required for dissolution.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Dilute the uricase enzyme in cold assay buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the assay buffer.

-

Add varying concentrations of this compound to the respective wells. Include a vehicle control (no inhibitor).

-

Add the uricase enzyme solution to all wells except for the blank (no enzyme) control.

-

Pre-incubate the plate at 25°C for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the uric acid substrate to all wells.

-

Immediately begin monitoring the decrease in absorbance at 290 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of uric acid.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study using this compound.

Conclusion

This compound is a critical research compound for investigating the complexities of purine metabolism and the consequences of hyperuricemia. Its potent and specific inhibition of uricase allows for the development of reliable animal models that closely mimic the human condition of elevated uric acid. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of hyperuricemia-related diseases and the discovery of novel therapeutic interventions.

References

Allantoxanamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoxanamide, also known as oxonic acid amide, is a synthetic small molecule recognized for its inhibitory activity against the enzyme uricase. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological effects of this compound. It is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in purine metabolism and the development of uricase inhibitors. This document outlines a plausible synthetic route, details its mechanism of action within the purine catabolism pathway, and provides protocols for its synthesis and biological evaluation.

Introduction

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and has been associated with other metabolic and cardiovascular diseases. The enzyme uricase (urate oxidase) plays a crucial role in the metabolism of uric acid, converting it to the more soluble and readily excretable allantoin. In humans and some higher primates, the gene for uricase is non-functional, leading to a predisposition for hyperuricemia. Inhibition of the residual purine catabolism pathway at various stages is a key therapeutic strategy for managing this condition.

This compound emerged from research focused on identifying inhibitors of uricase. Its discovery by Johnson and Chartrand in 1978 identified it as a potent inhibitor of this enzyme in vivo[1]. As a triazine derivative, its chemical structure is distinct from other classes of compounds targeting purine metabolism. This guide will delve into the available scientific knowledge on this compound, providing a technical foundation for further research and development.

Discovery and Structure

This compound (2,4-dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxamide) was first described as a potent uricase inhibitor in a 1978 publication in Life Sciences[1]. This initial study laid the groundwork for understanding its biological activity.

Chemical Structure:

-

IUPAC Name: 2,4-dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxamide

-

Synonyms: this compound, Oxonic acid amide

-

Molecular Formula: C₄H₄N₄O₃

-

Molecular Weight: 172.10 g/mol

-

CAS Number: 69391-08-8

Synthesis of this compound

A proposed synthetic workflow is illustrated below:

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a hypothetical procedure based on general principles of 1,3,5-triazine synthesis.

Materials:

-

Urea

-

Ethyl glyoxylate

-

Anhydrous ammonia

-

Anhydrous ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea (1 equivalent) in anhydrous ethanol under an inert atmosphere.

-

Addition of Reagents: Cool the solution to 0°C using an ice bath. Slowly add ethyl glyoxylate (1 equivalent) to the stirred solution.

-

Cyclization: While maintaining the temperature at 0°C, bubble anhydrous ammonia gas through the reaction mixture for 2-3 hours.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Intermediate Isolation (Hypothetical): Upon completion of the cyclization, cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude intermediate, the ethyl ester of 2,4-dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxylic acid, can be purified by recrystallization or column chromatography.

-

Amidation: Dissolve the purified intermediate in a suitable solvent and treat with an excess of aqueous ammonia. Stir the reaction at room temperature until the conversion to the amide is complete (monitored by TLC).

-

Product Isolation and Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration, wash with cold water and then diethyl ether. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of the enzyme uricase (urate oxidase). Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate, which is then non-enzymatically hydrolyzed to allantoin.

Mechanism of Action: Uricase Inhibition

This compound acts as an inhibitor of uricase, thereby blocking the metabolic conversion of uric acid to allantoin. This leads to an accumulation of uric acid. The specific mode of inhibition (e.g., competitive, non-competitive) has not been extensively detailed in publicly available literature.

The role of this compound in the purine catabolism pathway is depicted in the following diagram:

Caption: Inhibition of Purine Catabolism by this compound.

Signaling Pathways

Currently, there is no evidence in the scientific literature to suggest that this compound directly modulates other intracellular signaling pathways beyond its effect on the purine catabolism pathway. Its mechanism of action appears to be specific to the inhibition of uricase.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data for this compound, such as IC₅₀ or Kᵢ values for uricase inhibition, or pharmacokinetic parameters. The original 1978 publication by Johnson and Chartrand likely contains some of this initial data, but the full text was not accessible for this review.

Table 1: Biological Activity of this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ (Uricase) | Data not available | Not specified | - |

| Kᵢ (Uricase) | Data not available | Not specified | - |

| In Vivo Efficacy | Potent uricase inhibitor | Rat | [1] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | Data not available | - | - | - |

| Cₘₐₓ | Data not available | - | - | - |

| Tₘₐₓ | Data not available | - | - | - |

| Half-life (t₁/₂) | Data not available | - | - | - |

| Clearance | Data not available | - | - | - |

| Volume of Distribution | Data not available | - | - | - |

Experimental Protocols

Uricase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against uricase.

Principle:

The activity of uricase is measured spectrophotometrically by monitoring the decrease in absorbance at 290 nm, which corresponds to the oxidation of uric acid. The rate of this decrease is proportional to the enzyme's activity. The inhibitory effect of this compound is determined by measuring the reduction in the rate of uric acid oxidation in its presence.

Materials:

-

Uricase from a suitable source (e.g., Candida utilis)

-

Uric acid

-

Sodium borate buffer (0.1 M, pH 8.5)

-

This compound (or other test inhibitor)

-

Spectrophotometer capable of measuring absorbance at 290 nm

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of uric acid in 0.1 M sodium borate buffer, pH 8.5. It may be necessary to slightly warm the solution to aid dissolution.

-

Prepare a stock solution of uricase in cold (4°C) 0.1 M sodium borate buffer, pH 8.5.

-

Prepare a series of dilutions of this compound in the same buffer.

-

-

Assay Setup:

-

In a cuvette, combine the sodium borate buffer, the uric acid solution, and the desired concentration of this compound (or buffer for the control).

-

Incubate the mixture in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a small volume of the uricase solution to the cuvette.

-

Immediately begin monitoring the decrease in absorbance at 290 nm over a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (ΔA₂₉₀/min) from the linear portion of the absorbance versus time plot for both the control and the inhibitor-containing reactions.

-

Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The workflow for this assay is as follows:

Caption: Experimental Workflow for Uricase Inhibition Assay.

Conclusion and Future Directions

This compound is a historically noted uricase inhibitor with a well-defined chemical structure. While its initial discovery highlighted its potential as a modulator of purine metabolism, a significant gap exists in the publicly available data regarding its detailed synthesis, quantitative biological activity, and pharmacokinetic profile. The proposed synthetic route and experimental protocols in this guide offer a framework for researchers to reinvestigate this compound.

Future research should focus on:

-

Developing and optimizing a reproducible synthesis for this compound to enable further studies.

-

Performing comprehensive in vitro enzyme inhibition assays to determine its IC₅₀ and Kᵢ values against uricase from various species, including human recombinant uricase.

-

Conducting in vivo pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, excretion, and efficacy in animal models of hyperuricemia.

-

Investigating potential off-target effects and its influence on other cellular signaling pathways to build a complete pharmacological profile.

By addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives in the management of hyperuricemia and related disorders.

References

Allantoxanamide: A Technical Overview of a Potent Uricase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoxanamide, a heterocyclic compound belonging to the s-triazine class, has been identified as a potent inhibitor of the enzyme uricase (urate oxidase)[1]. Uricase plays a crucial role in the purine metabolism pathway of most mammals, catalyzing the oxidation of uric acid to the more soluble compound allantoin. However, in humans and some higher primates, the gene for uricase is non-functional, leading to higher baseline levels of uric acid. Elevated uric acid levels can result in hyperuricemia, a condition that is a primary risk factor for gout and has been associated with other metabolic and cardiovascular diseases. The inhibition of uricase in animal models is a key strategy for inducing hyperuricemia to study these conditions and to evaluate the efficacy of urate-lowering therapies[2]. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, and details the experimental protocols for assessing uricase inhibition.

Chemical Structure and Properties

This compound, also known as 2,4-dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxamide, is a triazine derivative. Its chemical structure is presented below:

Chemical Formula: C₄H₄N₄O₃ Molecular Weight: 172.10 g/mol

Mechanism of Action: Uricase Inhibition

This compound exerts its biological effect through the potent inhibition of uricase. Uricase catalyzes the conversion of uric acid to 5-hydroxyisourate, which is then non-enzymatically converted to allantoin[3]. By inhibiting this enzyme, this compound blocks the breakdown of uric acid, leading to its accumulation in the bloodstream. This makes it a valuable pharmacological tool for creating animal models of hyperuricemia[2][4].

The s-triazine ring of this compound is believed to be a key structural feature for its inhibitory activity, potentially mimicking the purine ring of the natural substrate, uric acid, and thereby acting as a competitive inhibitor.

Signaling Pathway of Purine Metabolism and Uricase Inhibition

The following diagram illustrates the role of uricase in the purine degradation pathway and the point of inhibition by this compound.

Caption: Purine degradation pathway and the inhibitory action of this compound on uricase.

Structure-Activity Relationship (SAR)

Despite the identification of this compound as a potent uricase inhibitor in 1978, a comprehensive public record of its structure-activity relationship (SAR) is not available. Detailed studies on the synthesis and comparative biological evaluation of a series of this compound analogs have not been published in the accessible scientific literature. Therefore, a quantitative analysis of how modifications to the this compound scaffold affect its uricase inhibitory activity cannot be provided at this time.

General SAR studies on other s-triazine derivatives have shown that substitutions on the triazine ring can significantly influence their biological activities in various contexts, such as anticancer and antimicrobial applications. However, specific SAR data for uricase inhibition by this compound analogs remains an area for future research.

Experimental Protocols for Uricase Inhibition Assays

The evaluation of uricase inhibitors like this compound typically involves in vitro enzyme activity assays. The following are detailed methodologies for commonly employed uricase inhibition assays.

In Vitro Uricase Activity Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 290 nm, which corresponds to the oxidation of uric acid.

Materials:

-

Purified uricase enzyme

-

Uric acid solution (substrate)

-

Sodium borate buffer (e.g., 0.1 M, pH 8.5)

-

Test compound (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of uric acid in a slightly alkaline buffer (e.g., with lithium carbonate) and then dilute to the working concentration in the assay buffer.

-

Prepare a stock solution of the test compound and create a series of dilutions.

-

-

Assay Setup:

-

In a quartz cuvette, combine the sodium borate buffer, uric acid solution, and the test compound at various concentrations.

-

Include a positive control (uric acid and buffer, no inhibitor) and a negative control (buffer only).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a standardized amount of uricase to the cuvette.

-

Immediately start monitoring the decrease in absorbance at 290 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Experimental Workflow for In Vitro Uricase Inhibition Assay

The following diagram outlines the workflow for the in vitro spectrophotometric assay.

Caption: Workflow for a typical in vitro uricase inhibition assay.

In Vivo Evaluation of Uricase Inhibitors

To assess the in vivo efficacy of uricase inhibitors, animal models that possess uricase activity, such as rats or mice, are commonly used.

General Protocol:

-

Animal Model: Utilize a suitable rodent strain.

-

Dosing: Administer the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Biochemical Analysis: Measure the concentration of uric acid and allantoin in the plasma or serum using methods like HPLC.

-

Data Interpretation: An effective uricase inhibitor will cause a dose-dependent increase in plasma uric acid levels and a corresponding decrease in allantoin levels.

Conclusion

This compound is a well-established, potent in vivo inhibitor of uricase. Its ability to block the degradation of uric acid makes it an invaluable tool for studying hyperuricemia and for the preclinical evaluation of urate-lowering drugs. While its fundamental activity is clear, the detailed structure-activity relationship of this compound and its analogs remains an underexplored area of research. Further investigation into the synthesis and biological testing of a library of this compound derivatives would be necessary to elucidate the key structural features required for optimal uricase inhibition and to potentially develop new therapeutic agents. The experimental protocols detailed in this guide provide a solid foundation for conducting such future research.

References

- 1. This compound: a potent new uricase inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uricase inhibition in the rat by s-triazines: an animal model for hyperuricemia and hyperuricosuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azide inhibition of urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Allantoxanamide in Hyperuricemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a significant risk factor for gout and is increasingly associated with cardiovascular and renal diseases. The study of hyperuricemia and the development of novel urate-lowering therapies necessitate robust and reproducible animal models that accurately mimic the human condition. Allantoxanamide, a potent uricase inhibitor, plays a pivotal role in this research landscape. By blocking the enzymatic conversion of uric acid to the more soluble allantoin in most mammals, this compound effectively induces a state of hyperuricemia, thereby creating a valuable in vivo platform for investigating the pathophysiology of this condition and for the preclinical evaluation of new therapeutic agents. This technical guide provides an in-depth overview of the core functionalities of this compound in hyperuricemia research, including its mechanism of action, detailed experimental protocols for inducing hyperuricemia in rodent models, and a summary of its impact on key signaling pathways.

Introduction to this compound

This compound is a triazine derivative that acts as a potent inhibitor of the enzyme uricase (urate oxidase).[1] In most mammals, excluding humans and some higher primates, uricase is the enzyme responsible for the breakdown of uric acid into allantoin, a more soluble and readily excretable compound. The absence of a functional uricase enzyme in humans is a primary reason for their predisposition to hyperuricemia.

The seminal work by Johnson and Chartrand in 1978 identified this compound as an effective in vivo inhibitor of uricase, leading to its widespread adoption as a pharmacological tool to create animal models of hyperuricemia.[1] These models are instrumental in understanding the pathological consequences of elevated uric acid and in the screening and development of new drugs aimed at lowering serum uric acid levels.

Mechanism of Action

The primary and direct mechanism of action of this compound is the inhibition of uricase. By blocking this enzyme, this compound prevents the metabolic degradation of uric acid, leading to its accumulation in the bloodstream and subsequent hyperuricemia. This induced hyperuricemia then serves as the experimental basis for studying its physiological and pathological effects.

References

Understanding the Biological Effects of Allantoxanamide: A Review of Available Evidence

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the limited publicly available scientific information on Allantoxanamide. The core of this information is derived from a single study published in 1978. As such, this guide cannot provide the depth of a traditional whitepaper due to the sparse and dated nature of the research. The scientific community has not extensively revisited the study of this specific compound in publicly accessible literature.

Introduction

This compound is a chemical compound identified as a potent inhibitor of the enzyme uricase (urate oxidase) in vivo.[1] It is structurally an analog of oxonic acid, a known inhibitor of uricase.[1] The primary and most well-documented biological effect of this compound is its ability to increase the concentration of uric acid in the blood by preventing its enzymatic degradation.[1] The initial research also indicated an inhibitory effect on xanthine oxidase.[1]

Mechanism of Action: Inhibition of Uric Acid Metabolism

The principal mechanism of action of this compound is the inhibition of key enzymes involved in purine metabolism, specifically uricase and xanthine oxidase.[1]

-

Uricase Inhibition: Uricase is an enzyme that catalyzes the oxidation of uric acid to allantoin, a more soluble and readily excretable substance. By inhibiting uricase, this compound blocks this metabolic pathway, leading to an accumulation of uric acid in the body.

-

Xanthine Oxidase Inhibition: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The 1978 study also identified this compound as an inhibitor of this enzyme.

The dual inhibition of both the production (via xanthine oxidase) and degradation (via uricase) of uric acid presents a complex pharmacological profile. However, the primary reported in vivo effect is a significant increase in blood uric acid levels, suggesting that its uricase inhibitory activity is predominant.

Quantitative Data

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound are not available in the public domain. Based on the abstract of the 1978 study, a general experimental workflow can be inferred.

Inferred Experimental Workflow:

-

Animal Model: The study was conducted in vivo using rats.

-

Compound Administration: this compound was administered to the rats. The route of administration and dosage are not specified in the abstract.

-

Sample Collection: Blood samples were likely collected at various time points post-administration.

-

Biochemical Analysis: The concentration of uric acid in the blood samples was measured to determine the effect of this compound on uric acid levels.

-

Histological Analysis: The study also noted effects on kidney tubules, suggesting that histological examination of kidney tissue was likely performed.

Conclusion and Future Directions

This compound is a historical compound of interest due to its potent in vivo inhibition of uricase. The limited available information suggests a significant impact on uric acid metabolism. However, the lack of modern research on this compound means that its full biological effects, pharmacokinetic and pharmacodynamic profiles, and potential therapeutic applications remain unknown.

For researchers and drug development professionals, this compound may serve as a lead compound or a reference point in the study of uricase and xanthine oxidase inhibitors. Further research would be required to validate the initial findings from 1978, elucidate detailed mechanisms of action, and explore any potential for therapeutic development. This would involve de novo chemical synthesis, in vitro enzymatic assays, and comprehensive in vivo studies in various animal models.

References

Allantoxanamide and its Impact on Uric Acid Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allantoxanamide is a potent inhibitor of the enzyme uricase (urate oxidase), which plays a crucial role in the metabolic breakdown of uric acid. In most mammals, uricase converts uric acid to the more soluble and readily excretable compound, allantoin. The inhibition of this enzyme by this compound effectively blocks this degradation pathway, leading to an accumulation of uric acid in the bloodstream, a condition known as hyperuricemia. This makes this compound a valuable tool in preclinical research, particularly for inducing hyperuricemia in animal models to study the pathophysiology of conditions associated with elevated uric acid levels, such as gout and kidney disease. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its quantifiable effects on uric acid levels and renal function, and detailed experimental protocols for its use in research settings.

Mechanism of Action: Uricase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the enzyme uricase. Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate, which is an unstable intermediate that subsequently undergoes non-enzymatic hydrolysis to form allantoin.

Biochemical Pathway of Uric Acid Degradation

The following diagram illustrates the biochemical pathway of uric acid degradation and the point of inhibition by this compound.

By inhibiting uricase, this compound effectively halts the conversion of uric acid to allantoin, leading to a rapid and significant increase in serum uric acid levels in animals that possess a functional uricase enzyme, such as rats.

Quantitative Effects on Uric Acid and Renal Function

In vivo studies using rat models have demonstrated the potent effects of this compound on serum uric acid and key indicators of renal function.

Table 1: Effect of this compound on Serum Uric Acid and Creatinine Levels in Rats

| Treatment Group | Mean Serum Uric Acid (mg/dL) ± SD | Mean Serum Creatinine (mg/dL) ± SD |

| Control | 1.9 ± 0.1 | 0.4 ± 0.1 |

| This compound (150 mg/kg) | 3.3 ± 1.4 | 1.9 ± 1.2 |

| Febuxostat (30 mg/kg) | 1.3 ± 0.2 | 0.7 ± 0.2 |

| This compound + Febuxostat | 1.2 ± 0.3 | 0.7 ± 0.2 |

Data from a study in Sprague-Dawley rats 24 hours post-treatment.[1]

The data clearly indicates that a single intraperitoneal injection of this compound leads to a significant increase in serum uric acid levels. Furthermore, this induced hyperuricemia is associated with a notable rise in serum creatinine, suggesting an acute impact on renal function.[1] Histological examination in some studies has revealed acute tubular toxicity and dilatation in animals treated with this compound.[1]

Experimental Protocols

The following section details a standard experimental protocol for inducing hyperuricemia in a rat model using this compound.

Animal Model

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: Approximately 150 g

Materials

-

This compound

-

Vehicle (e.g., sterile saline or other appropriate solvent)

-

Febuxostat (for control group)

-

Gavage needles

-

Syringes and needles for intraperitoneal injection

-

Equipment for blood collection and processing

Experimental Workflow

Dosing and Administration

-

This compound Group: A single intraperitoneal (IP) injection of this compound at a dose of 150 mg/kg.[1]

-

Control Group: A single IP injection of the vehicle.

-

Febuxostat Group: A single dose of Febuxostat at 30 mg/kg administered via oral gavage.[1] This group serves to compare the effects of uricase inhibition with xanthine oxidase inhibition.

-

Combination Group: Administration of both this compound and Febuxostat as described above.

Sample Collection and Analysis

Blood samples are collected 24 hours after treatment administration. Serum is separated by centrifugation and analyzed for uric acid and creatinine concentrations using standard biochemical assays.

Downstream Signaling Impacts of this compound-Induced Hyperuricemia

The hyperuricemia induced by this compound can trigger downstream signaling events. One identified pathway involves the suppression of 1-α hydroxylase, a key enzyme in vitamin D metabolism.

Proposed Signaling Pathway

Studies have shown that the elevated uric acid levels resulting from this compound treatment can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB, in turn, suppresses the expression of 1-α hydroxylase in proximal tubular cells of the kidney. This inhibition reduces the production of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol).

Conclusion

This compound is a powerful pharmacological tool for inducing hyperuricemia in preclinical models. Its well-defined mechanism of action, potent in vivo efficacy, and the availability of established experimental protocols make it an invaluable compound for researchers investigating the complex roles of uric acid in health and disease. The ability to reliably elevate serum uric acid allows for detailed studies into the pathophysiology of hyperuricemia-related conditions and the evaluation of novel therapeutic strategies. Further research into the broader downstream effects and potential toxicities of sustained uricase inhibition will continue to enhance our understanding of purine metabolism and its implications for human health.

References

Preliminary In Vivo Efficacy of Allantoxanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoxanamide, a heterocyclic compound, has been identified as a potent inhibitor of both uricase and xanthine oxidase, key enzymes in the purine metabolism pathway.[1] Preliminary in vivo studies have demonstrated its potential in modulating uric acid levels, suggesting its therapeutic utility in conditions associated with hyperuricemia. This technical guide provides a comprehensive overview of the initial preclinical investigations into the in vivo effects of this compound, detailing experimental protocols, summarizing available quantitative data, and illustrating the underlying biochemical pathways and experimental workflows.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a metabolic disorder implicated in the pathogenesis of gout, kidney stones, and potentially cardiovascular and renal diseases. The management of hyperuricemia often involves the inhibition of uric acid production or the enhancement of its excretion. This compound emerges as a molecule of interest due to its dual inhibitory action on uricase and xanthine oxidase, enzymes that play a pivotal role in the final stages of purine breakdown.[1] This document serves as a technical resource for researchers engaged in the preclinical evaluation of this compound and similar compounds.

Mechanism of Action: Dual Inhibition of Uric Acid Synthesis

This compound exerts its effects by targeting two critical enzymes in the purine catabolism pathway:

-

Xanthine Oxidase Inhibition: This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting xanthine oxidase, this compound directly curtails the production of uric acid.

-

Uricase Inhibition: In most mammals, uricase further metabolizes uric acid to the more soluble allantoin. Inhibition of this enzyme is crucial for inducing hyperuricemia in animal models to study the effects of urate-lowering agents.[1]

This dual mechanism suggests a robust potential for this compound in modulating uric acid homeostasis.

In Vivo Studies: Quantitative Data Summary

Preliminary in vivo studies using a rat model have provided initial data on the efficacy of this compound in elevating serum uric acid levels, a prerequisite for studying its potential therapeutic effects in a hyperuricemic state.

Table 1: Effect of this compound on Serum Uric Acid Levels in Rats

| Treatment Group | Dose and Route | Duration | Mean Serum Uric Acid (mg/dL) ± SD |

| Control | Vehicle (intraperitoneal) | 24 hours | 1.9 ± 0.1 |

| This compound | 150 mg/kg (intraperitoneal) | 24 hours | 3.3 ± 1.4 |

Data sourced from a study on Sprague-Dawley rats.[2]

Detailed Experimental Protocols

The following section outlines a typical experimental protocol for evaluating the in vivo effects of this compound in a rodent model.

Animal Model

-

Species: Male Sprague-Dawley rats[2]

-

Weight: 150-200 g

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

Induction of Hyperuricemia (for therapeutic studies)

To evaluate the uric acid-lowering effects of a test compound, a hyperuricemic model is first established. This compound itself can be used to induce hyperuricemia due to its uricase inhibitory activity.

Experimental Groups

-

Control Group: Receives the vehicle used to dissolve this compound (e.g., saline or a suitable solvent) via the same route of administration.

-

This compound Group: Receives this compound at a specified dose (e.g., 150 mg/kg).

-

(Optional) Positive Control Group: Receives a known xanthine oxidase inhibitor like Allopurinol to serve as a benchmark.

Drug Administration

-

Route of Administration: Intraperitoneal injection is a common route for preclinical studies with this compound.

-

Dosage Preparation: this compound should be dissolved or suspended in a suitable vehicle. The concentration should be calculated to deliver the desired dose in a specific volume (e.g., 5 mL/kg).

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 24 hours post-administration) via appropriate methods (e.g., retro-orbital sinus or tail vein).

-

Serum Separation: Blood is allowed to clot and then centrifuged to separate the serum.

-

Uric Acid Measurement: Serum uric acid levels are quantified using a commercial uric acid assay kit according to the manufacturer's instructions.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with a commitment to minimizing animal suffering.

Visualizing Pathways and Workflows

Signaling Pathway of Purine Metabolism and this compound's Intervention

The following diagram illustrates the purine metabolism pathway and highlights the points of inhibition by this compound.

Caption: this compound's dual inhibition of Xanthine Oxidase and Uricase.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the typical workflow for an in vivo study evaluating the efficacy of this compound.

Caption: Workflow for an in vivo study of this compound in rats.

Discussion and Future Directions

The preliminary in vivo data, though limited, supports the proposed mechanism of action of this compound as a modulator of uric acid levels. The observed increase in serum uric acid following administration in rats validates its uricase inhibitory activity and establishes a functional animal model for further investigation.

Future preclinical studies should aim to:

-

Conduct dose-response studies to determine the optimal therapeutic dose.

-

Perform pharmacokinetic and pharmacodynamic (PK/PD) modeling.

-

Evaluate the long-term efficacy and safety of this compound in chronic hyperuricemia models.

-

Investigate the potential for off-target effects and conduct comprehensive toxicity studies.

Conclusion

This compound presents a promising profile as a dual inhibitor of uricase and xanthine oxidase. The initial in vivo findings provide a solid foundation for its continued preclinical development. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the therapeutic potential of this compound for hyperuricemia and related disorders.

References

Methodological & Application

Application Notes and Protocols for Allantoxanamide-Induced Hyperuricemia in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout and is increasingly associated with hypertension, cardiovascular disease, and chronic kidney disease. To facilitate the study of this condition and the development of new therapeutic agents, reliable and reproducible animal models are essential. Allantoxanamide, a potent uricase inhibitor, provides an effective method for inducing hyperuricemia in rats, which, unlike humans, possess the enzyme uricase that breaks down uric acid. By inhibiting this enzyme, this compound elevates serum uric acid levels, mimicking the hyperuricemic state in humans.

These application notes provide a detailed protocol for inducing hyperuricemia in rats using this compound, along with expected quantitative data and an overview of the key signaling pathways involved.

Data Presentation

The following tables summarize quantitative data from a study utilizing this compound to induce hyperuricemia in male Sprague-Dawley rats. This data can be used as a reference for expected outcomes.

Table 1: Serum Biomarker Levels Following this compound Administration

| Group | Treatment | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | 1,25(OH)₂D / 25(OH)D Ratio |

| Control | Vehicle | 1.9 ± 0.1 | 0.4 ± 0.1 | Normal |

| This compound | 150 mg/kg intraperitoneally | 3.3 ± 1.4 | 1.9 ± 1.2 | Significantly Lower |

| Febuxostat | 30 mg/kg by gavage | 1.3 ± 0.2 | 0.7 ± 0.2 | Normal |

| This compound + Febuxostat | 150 mg/kg this compound + 30 mg/kg febuxostat | 1.2 ± 0.3 | 0.7 ± 0.2 | Normal |

Data is presented as mean ± standard deviation.[1]

Table 2: Additional Serum Parameters

| Group | Treatment | Serum Calcium (mg/dL) | Serum Phosphorus (mg/dL) |

| Control | Vehicle | 8.4 ± 0.9 | 5.9 ± 1.5 |

| This compound | 150 mg/kg intraperitoneally | 9.2 ± 1.2 | 8.5 ± 2.6 |

| Febuxostat | 30 mg/kg by gavage | 10.0 ± 1.4 | 6.3 ± 1.7 |

| This compound + Febuxostat | 150 mg/kg this compound + 30 mg/kg febuxostat | 9.5 ± 0.9 | 5.8 ± 0.3 |

Data is presented as mean ± standard deviation.[1]

Experimental Protocols

This section provides a detailed methodology for inducing hyperuricemia in rats using this compound.

Materials and Animals

-

Animals: Male Sprague-Dawley rats (150 g)[1]

-

Reagents:

-

This compound

-

Vehicle (e.g., sterile saline or appropriate solvent for this compound)

-

Anesthetic agent (e.g., isoflurane)

-

-

Equipment:

-

Animal scale

-

Syringes and needles for intraperitoneal injection

-

Blood collection tubes

-

Centrifuge

-

Assay kits for serum uric acid, creatinine, and other relevant biomarkers

-

Experimental Procedure

-

Animal Acclimation: Acclimate rats to the laboratory environment for at least one week prior to the experiment, with free access to standard chow and water.

-

Grouping: Randomly assign rats to different experimental groups (e.g., Control, this compound, etc.).

-

This compound Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at a concentration suitable for administering the desired dose.

-

Administration:

-

Weigh each rat to determine the precise volume of the this compound solution to be administered.

-

Administer this compound at a dose of 150 mg/kg body weight via intraperitoneal injection.[1]

-

Administer an equivalent volume of the vehicle to the control group.

-

-

Monitoring: Observe the animals for any signs of distress or adverse reactions following the injection.

-

Blood Sample Collection:

-

At 24 hours post-administration, anesthetize the rats.[1]

-

Collect blood samples via a suitable method (e.g., cardiac puncture, retro-orbital sinus).

-

-

Serum Preparation:

-

Allow the blood to clot at room temperature.

-

Centrifuge the blood samples to separate the serum.

-

-

Biochemical Analysis:

-

Analyze the serum samples for uric acid, creatinine, and other biomarkers of interest using commercially available assay kits, following the manufacturer's instructions.

-

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways in this compound-Induced Hyperuricemia

Elevated uric acid levels resulting from this compound administration can trigger several intracellular signaling pathways, leading to inflammation and cellular stress.

Caption: Key signaling pathways activated by elevated uric acid.

Experimental Workflow

The following diagram outlines the step-by-step workflow for the this compound-induced hyperuricemia protocol in rats.

Caption: Experimental workflow for the hyperuricemia rat model.

Mechanism of Uricase Inhibition and Purine Metabolism

This diagram illustrates the mechanism by which this compound induces hyperuricemia by inhibiting uricase, the enzyme responsible for uric acid breakdown in rats.

Caption: Inhibition of uric acid breakdown by this compound.

References

Application Notes and Protocols for Allantoxanamide in Mouse Models of Hyperuricemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of allantoxanamide in establishing mouse models of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. This model is essential for studying the pathophysiology of hyperuricemia-related diseases such as gout and for the preclinical evaluation of novel therapeutic agents.

Introduction

Hyperuricemia is a metabolic disorder that can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in inflammatory arthritis (gout), kidney stones, and chronic kidney disease. Mouse models are critical tools for investigating the mechanisms of this disease and for testing the efficacy of new treatments. This compound, a potent uricase inhibitor, is utilized to induce hyperuricemia in rodents. Uricase is an enzyme present in most mammals, but absent in humans, that breaks down uric acid into the more soluble allantoin. By inhibiting this enzyme, this compound allows for the accumulation of uric acid in the bloodstream of mice, mimicking the hyperuricemic state in humans.

Quantitative Data Summary

The following table summarizes the dosage and effects of this compound and the commonly used alternative, potassium oxonate, in rodent models of hyperuricemia.

| Compound | Animal Model | Dosage | Route of Administration | Resulting Serum Uric Acid Level | Reference |

| This compound | Rat | 100-200 mg/kg | Intraperitoneal (i.p.) | 3.3 ± 1.4 mg/dL (after 24 hours) | [1] |

| Potassium Oxonate | Mouse | 200 mg/kg/day | Intraperitoneal (i.p.) | > 300 µmol/L (~5 mg/dL) | [2] |

| Potassium Oxonate | Mouse | 300 mg/kg | Intraperitoneal (i.p.) | Significantly elevated | [3] |

Experimental Protocols

Protocol 1: Induction of Acute Hyperuricemia using this compound

This protocol is based on studies using this compound in rats and can be adapted for mice.

Materials:

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Vehicle for solubilizing this compound (e.g., 0.5% carboxymethylcellulose)

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard laboratory animal diet and water

-

Animal handling and injection equipment

-

Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

-

Centrifuge

-

Serum uric acid assay kit

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

-

Preparation of this compound Solution: Prepare a suspension of this compound in the chosen vehicle. For a dosage of 100-200 mg/kg, a common concentration to prepare is 10-20 mg/mL to ensure an appropriate injection volume (e.g., 100-200 µL for a 20g mouse).

-

Induction of Hyperuricemia:

-

Administer a single dose of this compound (100-200 mg/kg) via intraperitoneal injection.

-

A control group should receive an equivalent volume of the vehicle.

-

-

Blood Sample Collection:

-

At 24 hours post-injection, collect blood samples from the mice. The retro-orbital sinus or tail vein are common collection sites.

-

Allow the blood to clot and then centrifuge to separate the serum.

-

-

Measurement of Serum Uric Acid:

-

Analyze the serum samples for uric acid concentration using a commercially available uric acid assay kit, following the manufacturer's instructions.

-

Protocol 2: Induction of Chronic Hyperuricemia using a Uricase Inhibitor and Purine Precursor

This is a widely used protocol to establish a more stable and pronounced hyperuricemia model, often employing potassium oxonate. This approach can be adapted for use with this compound.

Materials:

-

Uricase inhibitor (Potassium Oxonate or this compound)

-

Purine precursor (Hypoxanthine or Adenine)

-

Sterile saline solution (0.9% NaCl) or appropriate vehicle

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard laboratory animal diet and water

-

Gavage needles

-

Animal handling and injection equipment

-

Blood collection and processing supplies

-

Serum uric acid assay kit

Procedure:

-

Animal Acclimatization: As described in Protocol 1.

-

Preparation of Reagents:

-

Prepare a solution or suspension of the uricase inhibitor (e.g., Potassium Oxonate at 20 mg/mL for a 200 mg/kg dose).

-

Prepare a solution or suspension of the purine precursor (e.g., Hypoxanthine at 50 mg/mL for a 500 mg/kg dose).

-

-

Induction of Hyperuricemia:

-

Administer the uricase inhibitor (e.g., 200 mg/kg potassium oxonate) via intraperitoneal injection daily.

-

Concurrently, administer the purine precursor (e.g., 500 mg/kg hypoxanthine) via oral gavage daily.[2]

-

Treatment duration can range from 7 to 21 days depending on the desired severity of hyperuricemia and associated pathologies.[4]

-

A control group should receive the respective vehicles.

-

-

Monitoring and Sample Collection:

-

Monitor the animals' health and body weight regularly.

-

Collect blood samples periodically (e.g., weekly) and at the end of the study to measure serum uric acid levels.

-

At the end of the experimental period, tissues such as the kidneys can be harvested for histological or molecular analysis.

-

Visualizations

Signaling Pathway

Caption: Uric acid uptake triggers intracellular signaling leading to an inflammatory response.

Experimental Workflow

Caption: A typical experimental workflow for inducing and analyzing hyperuricemia in mice.

References

- 1. Uric acid suppresses 1 alpha hydroxylase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal Injection of Allantoxanamide in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Allantoxanamide, a potent uricase inhibitor, in animal studies, with a focus on intraperitoneal (IP) administration. The provided protocols are based on published research and are intended to serve as a guide for designing and executing preclinical studies involving this compound.

Introduction to this compound

This compound is an analog of oxonic acid and functions as a potent inhibitor of the enzyme uricase (urate oxidase).[1] In most mammals, uricase catalyzes the oxidation of uric acid to the more soluble compound allantoin.[2][3] By inhibiting this enzyme, this compound effectively raises serum uric acid levels, making it a valuable tool for inducing hyperuricemia in animal models.[4] This induced hyperuricemia allows for the investigation of the pathological effects of high uric acid levels and the evaluation of potential therapeutic agents for conditions such as gout and hyperuricemic nephropathy.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from a key study utilizing intraperitoneal injection of this compound in rats to induce acute hyperuricemia.

Table 1: Animal Model and Dosing Regimen

| Parameter | Details | Reference |

| Animal Model | Male Sprague-Dawley rats | [4] |

| Weight | 150 g | |

| Drug | This compound | |

| Route of Administration | Intraperitoneal (IP) injection | |

| Dosage | 150 mg/kg | |

| Vehicle | Not specified | - |

| Duration | Acute (24 hours) |

Table 2: Key Pharmacodynamic Effects (24 hours post-injection)

| Parameter | Control Group | This compound Group (150 mg/kg IP) | Reference |

| Serum Uric Acid (mg/dL) | 1.9 ± 0.1 | 3.3 ± 1.4 | |

| Serum Creatinine (mg/dL) | Not specified | Increased | |

| 1-α Hydroxylase Activity | Baseline | Significantly inhibited | |

| 1-α Hydroxylase Protein Expression | Baseline | Significantly reduced |

Experimental Protocols

This section provides a detailed methodology for the intraperitoneal injection of this compound in a rat model to induce acute hyperuricemia, based on the study by Sanchez-Lozada et al. (2012).

Materials

-

This compound powder

-

Sterile vehicle for dissolution (e.g., 0.9% sterile saline, phosphate-buffered saline)

-

Male Sprague-Dawley rats (150 g)

-

Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)

-

Animal scale

-

70% ethanol for disinfection

-

Appropriate personal protective equipment (PPE)

-

Blood collection supplies (e.g., microcentrifuge tubes, cardiac puncture needles/syringes)

-

Anesthesia (e.g., isoflurane, urethane)

Preparation of this compound Solution

-

Calculate the required amount of this compound: Based on the desired dose (150 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.

-

Dissolve this compound: Prepare a stock solution of this compound in a sterile vehicle. The concentration should be calculated to allow for an appropriate injection volume (typically 5-10 mL/kg for rats). Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.

-

Sterilization: If the vehicle is not pre-sterilized, the final solution should be filter-sterilized using a 0.22 µm syringe filter.

Intraperitoneal Injection Procedure

-

Animal Handling and Restraint: Acclimatize the rats to the laboratory environment. Handle the animals gently to minimize stress. For the injection, restrain the rat manually by securing the head and shoulders with one hand, and the base of the tail with the other.

-

Injection Site: The preferred site for IP injection in rats is the lower right abdominal quadrant. This location helps to avoid injury to the cecum, bladder, and other internal organs.

-

Procedure:

-

Weigh the animal accurately to determine the correct volume of the this compound solution to be injected.

-

Disinfect the injection site with 70% ethanol.

-

Tilt the animal's head downwards at a slight angle (approximately 30 degrees) to allow the abdominal organs to shift cranially.

-

Insert a 25-27 gauge needle at a 15-20 degree angle into the lower right abdominal quadrant.

-